molecular formula C20H30O2 B13438180 (3S,8R,9S,10R,13S,14S,15R)-3-hydroxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

(3S,8R,9S,10R,13S,14S,15R)-3-hydroxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

Cat. No.: B13438180
M. Wt: 302.5 g/mol
InChI Key: MVLIHRWWXIGYGQ-XIWHOJOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (3S,8R,9S,10R,13S,14S,15R)-3-hydroxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one is a complex organic molecule. It is a steroidal compound, often associated with its role as a precursor in the biosynthesis of various steroid hormones. This compound is known for its intricate structure, which includes multiple chiral centers and a fused ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,8R,9S,10R,13S,14S,15R)-3-hydroxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one typically involves several steps, starting from simpler steroidal precursors. The process often includes:

    Hydroxylation: Introduction of the hydroxyl group at the 3-position.

    Methylation: Addition of methyl groups at the 10, 13, and 15 positions.

    Cyclization: Formation of the fused ring system through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, where specific strains of microorganisms are used to convert precursor molecules into the desired product. This method is often preferred due to its efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.

    Reduction: Reduction of the ketone group to a hydroxyl group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Various halogenating agents and nucleophiles are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor in the synthesis of more complex steroidal molecules. It serves as a building block for various chemical transformations.

Biology

In biological research, the compound is studied for its role in steroid biosynthesis and its potential effects on cellular processes.

Medicine

Medically, this compound is investigated for its potential therapeutic applications, including hormone replacement therapy and treatment of certain endocrine disorders.

Industry

In the industrial sector, the compound is used in the production of steroid-based pharmaceuticals and other related products.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as steroid hormone receptors. These interactions trigger a cascade of biochemical events, leading to various physiological responses. The pathways involved often include gene expression regulation and modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A structurally similar compound with a hydroxyl group at the 3-position and a double bond in the B-ring.

    Testosterone: Another steroid with a similar fused ring system but different functional groups.

Uniqueness

The uniqueness of (3S,8R,9S,10R,13S,14S,15R)-3-hydroxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S,15R)-3-hydroxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C20H30O2/c1-12-10-17(22)20(3)9-7-16-15(18(12)20)5-4-13-11-14(21)6-8-19(13,16)2/h4,12,14-16,18,21H,5-11H2,1-3H3/t12-,14+,15-,16+,18+,19+,20-/m1/s1

InChI Key

MVLIHRWWXIGYGQ-XIWHOJOLSA-N

Isomeric SMILES

C[C@@H]1CC(=O)[C@@]2([C@@H]1[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC2)C)O)C

Canonical SMILES

CC1CC(=O)C2(C1C3CC=C4CC(CCC4(C3CC2)C)O)C

Origin of Product

United States

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